molecular formula C6H7NO2 B1380356 3-Ethyl-1,2-oxazole-4-carbaldehyde CAS No. 1499473-94-7

3-Ethyl-1,2-oxazole-4-carbaldehyde

Cat. No. B1380356
CAS RN: 1499473-94-7
M. Wt: 125.13 g/mol
InChI Key: LWAMTBMTSYIUNG-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-oxazole-4-carbaldehyde, also known as 3-ethylisoxazole-4-carbaldehyde, is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.13 . The compound is typically stored at -10 degrees Celsius and is available in liquid form .


Synthesis Analysis

Isoxazole, the core structure of 3-Ethyl-1,2-oxazole-4-carbaldehyde, can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Molecular Structure Analysis

The InChI code for 3-Ethyl-1,2-oxazole-4-carbaldehyde is 1S/C6H7NO2/c1-2-6-5(3-8)4-9-7-6/h3-4H,2H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-Ethyl-1,2-oxazole-4-carbaldehyde is a liquid at room temperature . It has a molecular weight of 125.13 . The compound is typically stored at -10 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has shown that oxazole derivatives, similar to 3-Ethyl-1,2-oxazole-4-carbaldehyde, are involved in various chemical synthesis processes and demonstrate significant reactivity. For example, a study outlines a tandem oxirane-opening—1,3-oxazole-closure process, revealing the chemical reactivity and potential synthetic utility of oxazole derivatives in creating complex molecular structures (Suzdalev et al., 2011). Another research effort describes the facile preparation of oxazole-4-carboxylates from aldehydes, indicating the compound's versatility in synthesizing a variety of chemically significant derivatives (Murai et al., 2010).

Antimicrobial Applications

A study on the synthesis of pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach highlights the antimicrobial potential of oxazole-related compounds. These compounds exhibited a broad spectrum of antimicrobial activities, underscoring their importance in developing new antimicrobial agents (Bhat et al., 2016).

Novel Synthetic Routes

Innovative synthetic routes to create oxazole derivatives have been explored, showing the adaptability and utility of these compounds in chemical synthesis. A specific example includes the development of a novel synthetic route to the oxazole ring systems via intramolecular nitrile oxide cycloaddition, demonstrating the compound's role in facilitating the creation of complex heterocyclic structures (Milišiūnaitė et al., 2021).

Fluorescence and Optical Properties

The optical properties and fluorescence quenching of specific carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles have been studied, revealing the compound's potential in optical applications and as a probe for determining critical micelle concentration (CMC) of surfactants. This research illustrates the broader application of oxazole derivatives in photophysics and materials science (Asiri et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-ethyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-6-5(3-8)4-9-7-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAMTBMTSYIUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1,2-oxazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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